molecular formula C8H6ClNO2 B12008977 2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- CAS No. 28230-26-4

2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy-

Cat. No.: B12008977
CAS No.: 28230-26-4
M. Wt: 183.59 g/mol
InChI Key: IBPAUXVTZCBJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- is a chemical compound with the molecular formula C8H6ClNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes a chlorine atom at the 6th position and a hydroxyl group at the 1st position of the indole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- typically involves the chlorination of 1,3-dihydro-2H-indol-2-one. One common method includes the reaction of 1,3-dihydro-2H-indol-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction is followed by hydrolysis to introduce the hydroxyl group at the 1st position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroindol-2-one: Lacks the chlorine and hydroxyl groups.

    6-Chloro-1,3-dihydro-2H-indol-2-one: Lacks the hydroxyl group.

    1-Hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the chlorine atom.

Uniqueness

2H-Indol-2-one, 6-chloro-1,3-dihydro-1-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

28230-26-4

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-1-hydroxy-3H-indol-2-one

InChI

InChI=1S/C8H6ClNO2/c9-6-2-1-5-3-8(11)10(12)7(5)4-6/h1-2,4,12H,3H2

InChI Key

IBPAUXVTZCBJKX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)N(C1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.